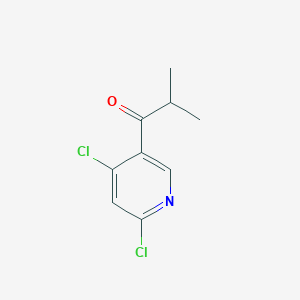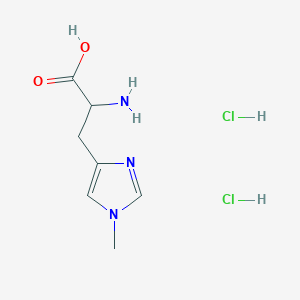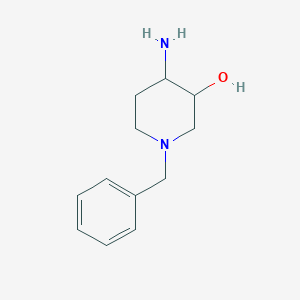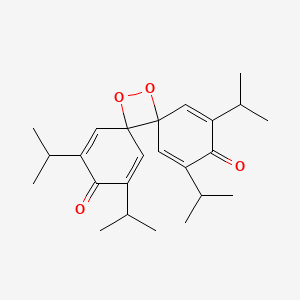
Propofol dimer impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’impureté dimère du propofol est un sous-produit formé lors de la synthèse du propofol, un agent anesthésique intraveineux largement utilisé. . L’impureté dimère, bien qu’elle ne soit pas le produit principal, est importante dans le contexte de la pureté et de la sécurité pharmaceutiques.
Méthodes De Préparation
La synthèse du propofol implique généralement l’alkylation de Friedel-Crafts du phénol en utilisant du gaz propylène en présence de catalyseurs acides de Lewis . Ce processus peut produire plusieurs impuretés, y compris l’impureté dimère du propofol. Une autre voie de synthèse utilise le 2-(1-méthyléthyl)phénol comme matière de départ . Les méthodes de production industrielle se concentrent sur le raffinage du propofol brut pour obtenir du propofol de qualité pharmaceutique, au cours duquel l’impureté dimère peut être formée et ensuite éliminée.
Analyse Des Réactions Chimiques
L’impureté dimère du propofol peut subir diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène et des réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire des dérivés alcooliques.
Applications de la recherche scientifique
L’impureté dimère du propofol, comme d’autres impuretés apparentées, est étudiée pour comprendre la stabilité et les voies de dégradation du propofol . Ces connaissances sont essentielles pour garantir la sécurité et l’efficacité du propofol en tant que produit pharmaceutique. Dans le domaine de la chimie analytique, l’impureté sert de référence pour le développement et la validation de méthodes analytiques . En recherche biologique, l’étude de l’impureté aide à comprendre les voies métaboliques et les effets toxicologiques potentiels du propofol et de ses sous-produits .
Applications De Recherche Scientifique
Propofol dimer impurity, like other related impurities, is studied to understand the stability and degradation pathways of propofol . This knowledge is crucial for ensuring the safety and efficacy of propofol as a pharmaceutical product. In the field of analytical chemistry, the impurity serves as a reference standard for the development and validation of analytical methods . In biological research, studying the impurity helps in understanding the metabolic pathways and potential toxicological effects of propofol and its byproducts .
Mécanisme D'action
Le mécanisme d’action de l’impureté dimère du propofol n’est pas aussi bien étudié que celui du propofol lui-même. On pense que l’impureté, comme le propofol, peut interagir avec le récepteur de l’acide gamma-aminobutyrique (GABA), potentialisant les effets inhibiteurs du GABA . Cette interaction pourrait contribuer aux propriétés sédatives et anesthésiques observées avec le propofol.
Propriétés
Formule moléculaire |
C24H32O4 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
2,4,9,11-tetra(propan-2-yl)-13,14-dioxadispiro[5.0.57.26]tetradeca-1,4,8,11-tetraene-3,10-dione |
InChI |
InChI=1S/C24H32O4/c1-13(2)17-9-23(10-18(14(3)4)21(17)25)24(28-27-23)11-19(15(5)6)22(26)20(12-24)16(7)8/h9-16H,1-8H3 |
Clé InChI |
BJMZWGFLSUKBJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2(C=C(C1=O)C(C)C)C3(C=C(C(=O)C(=C3)C(C)C)C(C)C)OO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12275098.png)

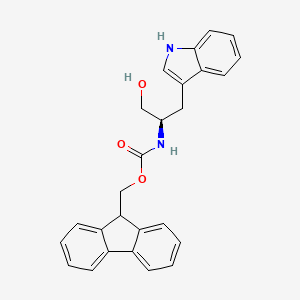
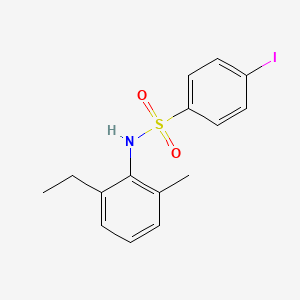
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B12275118.png)
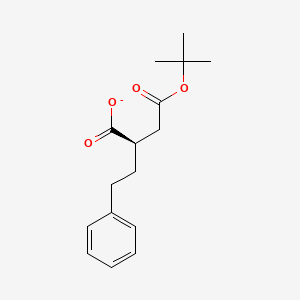
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275129.png)
![N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12275132.png)
